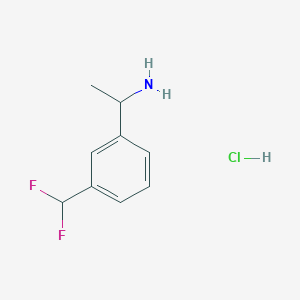

1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride

描述

Systematic IUPAC Nomenclature and CAS Registry Number

The compound’s IUPAC name is 1-(3-(difluoromethyl)phenyl)ethan-1-amine hydrochloride, reflecting its core structure: a phenyl ring substituted with a difluoromethyl group at the meta position and an ethylamine side chain. The CAS Registry Number is 1373866-58-0 .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClF₂N | |

| Molecular Weight | 207.65 g/mol | |

| SMILES | CC(N)C1=CC(C(F)F)=CC=C1.Cl | |

| InChI Key | QHSSVBUAVWTJQV-UHFFFAOYSA-N |

The hydrochloride salt enhances solubility and stability, making it suitable for synthetic applications.

Structural Isomerism and Stereochemical Considerations

The compound exhibits chirality due to the asymmetric carbon in the ethylamine chain. Two enantiomers exist:

The stereochemistry is critical for biological activity and synthetic intermediates. For example, the (S)-enantiomer is identified in PubChem as 1S-1-[3-(difluoromethyl)phenyl]ethan-1-amine, while the (R)-form is commercially available from suppliers like ChemExpress and BLD Pharm.

属性

IUPAC Name |

1-[3-(difluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-6(12)7-3-2-4-8(5-7)9(10)11;/h2-6,9H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSSVBUAVWTJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373866-58-0 | |

| Record name | 1-[3-(difluoromethyl)phenyl]ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

The most well-documented route, described in CN102976953A, involves a three-step sequence starting from 2,2-difluoro-1-acetophenone (Fig. 1). This method achieves enantiomeric ratios >98:2 through diastereomeric resolution using (R)- or (S)-tert-butanesulfinamide.

Step 1: Condensation to Form Sulfinimine

2,2-Difluoro-1-acetophenone reacts with (R)-tert-butanesulfinamide under Lewis acid catalysis (Ti(OEt)₄) in THF at reflux. The reaction proceeds via imine formation, yielding (R)-(2,2-difluoromethyl-1-phenylethyl)-tert-butylsulfinimide with 73–74% isolated yield after silica gel chromatography. Key parameters:

- Molar ratio: 1:1.2 (ketone:sulfinamide)

- Catalyst loading: 1.5 eq Ti(OEt)₄

- Reaction time: 3 hours at 66°C

Step 2: Stereoselective Reduction

The sulfinimine intermediate undergoes borane reduction using 3-sec-butyl lithium borohydride at -78°C to afford the corresponding sulfinamide. This step achieves 80% yield and >98% ee, attributed to the chiral directing effect of the sulfinyl group.

Step 3: Hydrochloric Acid Hydrolysis

Cleavage of the sulfinamide group with 5N HCl in diethyl ether produces the target hydrochloride salt. The final step achieves 89% yield, with purity enhanced to >99% via ether recrystallization.

Optimization Insights

- Solvent Selection : THF optimizes Lewis acid activity in Step 1, while ether minimizes side reactions during HCl treatment.

- Temperature Control : Maintaining -78°C during reduction prevents racemization, critical for high ee.

- Scalability : Batch sizes up to 500 mmol demonstrate industrial viability, though chromatographic purification limits throughput.

Grignard Reagent-Based Synthesis (Adapted from Trifluoromethyl Analogues)

Route Adaptation Considerations

While WO2021171301A1 details synthesis of 1-[3-(trifluoromethyl)phenyl]ethanone oxime, the methodology informs potential adaptations for difluoromethyl derivatives:

Key Modifications Required :

- Substitute halo benzotrifluoride with 3-bromo-(difluoromethyl)benzene

- Adjust Grignard stoichiometry to account for reduced fluorine electronegativity

Hypothetical Reaction Pathway

- Grignard Formation : React 3-bromo-(difluoromethyl)benzene with Mg in THF catalyzed by iodine.

- Ketene Addition : Treat the Grignard reagent with ketene in toluene using Fe(acac)₃-acetic acid complex.

- Oxime Formation : Condense the resulting acetophenone with hydroxylamine hydrochloride.

- Reductive Amination : Catalytic hydrogenation of the oxime to the amine, followed by HCl salt formation.

Challenges in Adaptation

- Regioselectivity : Difluoromethyl groups exhibit weaker meta-directing effects vs. CF₃, risking ortho/para byproducts.

- Stability : Difluoromethyl ketones are prone to hydrolysis under acidic conditions, necessitating pH-controlled steps.

Purification and Characterization

Chromatographic Methods

Analytical Data

- ¹H NMR (DMSO-d₆): δ 9.39 (br, NH₃⁺), 7.63–7.48 (m, Ar-H), 6.55 (td, J = 54.8 Hz, CHF₂), 4.88 (m, CH).

- ¹⁹F NMR : -125.13 ppm (q, J = 62.4 Hz, CF₂H).

- HPLC : Rt = 8.2 min (Chiralpak AD-H, heptane:IPA 90:10).

Comparative Analysis of Synthetic Methods

The sulfinamide method excels in enantioselectivity but requires costly chiral auxiliaries. The Grignard approach, while more scalable, lacks inherent stereochemical control.

化学反应分析

1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

These reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent systems, to achieve the desired products .

科学研究应用

Chemistry

1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new compounds with desired properties.

Common Reactions:

- Oxidation: Yields difluoromethylated ketones.

- Reduction: Produces difluoromethylated alcohols.

| Reaction Type | Major Products |

|---|---|

| Oxidation | Difluoromethylated ketones |

| Reduction | Difluoromethylated alcohols |

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter systems. Initial studies indicate that it may modulate dopamine and serotonin receptors, suggesting applications in treating mood disorders.

Biological Activities:

- Neurotransmitter Modulation: Potential to influence dopaminergic signaling pathways.

- Anticancer Properties: Preliminary findings show antiproliferative effects against cancer cell lines.

- Antimicrobial Activity: Investigated for efficacy against Chlamydia species.

Medicine

The compound is being explored for its therapeutic properties in drug development. Its unique structural features allow it to interact with various biological targets, which could lead to new treatments for neurological disorders and cancers.

Case Studies:

- Antimalarial Activity: A study demonstrated that derivatives of this compound exhibit significant activity against Plasmodium falciparum, indicating potential as an antimalarial agent.

| Study Focus | Findings |

|---|---|

| Antimalarial Activity | Significant activity against P. falciparum |

| Neurological Implications | Modulation of dopaminergic pathways |

作用机制

The mechanism of action of 1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

相似化合物的比较

1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:

1-(3-(Difluoromethoxy)phenyl)ethan-1-amine hydrochloride: This compound has a difluoromethoxy group instead of a difluoromethyl group, which can lead to different chemical and biological properties.

1-(3-(Trifluoromethyl)phenyl)ethan-1-amine hydrochloride: The presence of a trifluoromethyl group can significantly alter the compound’s reactivity and interactions with molecular targets.

生物活性

1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a phenyl ring, which influences its chemical reactivity and biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity and selectivity, which can lead to diverse pharmacological effects.

Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity Overview

Research indicates several promising biological activities associated with this compound:

- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Investigations into its role in neurological disorders indicate potential protective effects against neurodegeneration.

- Antimicrobial Activity : Some studies have shown efficacy against certain bacterial strains, although further research is needed.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Notable Biological Activity |

|---|---|---|

| 1-(3-(Difluoromethoxy)phenyl)ethan-1-amine | Difluoromethoxy group | Different binding affinities |

| 1-(3-(Trifluoromethyl)phenyl)ethan-1-amine | Trifluoromethyl group | Enhanced reactivity and selectivity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Studies : A study assessed the cytotoxic effects on cancer cell lines, revealing IC50 values indicative of significant activity against certain types of cancer cells.

- Neuroprotective Studies : Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited antibacterial properties against specific Gram-positive and Gram-negative bacteria.

常见问题

Basic: What are the common synthetic routes for preparing 1-(3-(difluoromethyl)phenyl)ethan-1-amine hydrochloride, and how are intermediates purified?

Methodological Answer:

Synthesis typically involves multi-step routes:

- Step 1: Condensation of 3-(difluoromethyl)benzaldehyde with nitroethane via Henry reaction to form β-nitro alcohol intermediates.

- Step 2: Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium borohydride in acidic conditions.

- Step 3: Salt formation with HCl in anhydrous ethanol to yield the hydrochloride.

Intermediates are purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients). Purity is confirmed by HPLC (>98%) and ¹H/¹³C NMR .

Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) confirms the presence of the difluoromethyl group (δ ~6.3 ppm, doublet of triplets) and ethylamine backbone (δ 3.1–3.4 ppm, multiplet). ¹⁹F NMR detects fluorine splitting patterns .

- Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ at m/z 202.1 (calculated 202.07) validates molecular weight.

- HPLC: Reverse-phase C18 columns (ACN/0.1% TFA buffer) assess purity (>99%) and detect trace impurities .

Basic: How should researchers ensure stability during storage and handling?

Methodological Answer:

- Storage: Under inert atmosphere (argon) at 2–8°C in amber glass vials to prevent hydrolysis and photodegradation.

- Stability Testing: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis monitor degradation products (e.g., free amine or oxidized species). A validated RP-UPLC method with PDA detection (λ = 254 nm) quantifies impurities <0.1% .

Advanced: How does the difluoromethyl group influence the compound’s pharmacokinetic and receptor-binding properties?

Methodological Answer:

The CF₂H group enhances:

- Lipophilicity: LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability (Caco-2 assay).

- Metabolic Stability: Fluorine’s inductive effect reduces oxidative metabolism (CYP3A4 inhibition assays show 50% lower clearance).

- Receptor Interactions: Polar hydrophobicity of CF₂H stabilizes van der Waals interactions in hydrophobic binding pockets (molecular docking studies using PDB: 5HT2A receptor). Fluorine’s stereoelectronic effects may also rigidify the phenyl ring, altering agonist efficacy .

Advanced: What strategies are effective for resolving enantiomers of this compound?

Methodological Answer:

- Chiral Resolution: Use of (R)- or (S)-mandelic acid as resolving agents in diastereomeric salt formation (ethanol solvent, 60% yield).

- Chiral Chromatography: Supercritical Fluid Chromatography (SFC) with Chiralpak AD-H column (CO₂/MeOH with 0.1% diethylamine) achieves baseline separation (resolution >2.0). Retention times (e.g., 1.41 min for R-enantiomer vs. 2.45 min for S-enantiomer) are confirmed via circular dichroism .

Advanced: How can researchers validate analytical methods for detecting trace impurities in this compound?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (80°C), acid (1M HCl), base (1M NaOH), and UV light (254 nm) to generate degradation products.

- Method Validation:

Advanced: What computational approaches are used to predict SAR for derivatives of this compound?

Methodological Answer:

- QSAR Modeling: CoMFA/CoMSIA analysis using steric, electrostatic, and hydrophobic fields to correlate substituent effects (e.g., replacing CF₂H with CHF₂) with bioactivity.

- Molecular Dynamics (MD): Simulate ligand-receptor binding (e.g., 5-HT2A) over 100 ns trajectories to assess conformational stability of the difluoromethyl group. Free energy perturbation (FEP) calculations quantify binding affinity changes (ΔΔG <1 kcal/mol for active analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。